molecular formula C23H16Cl4N2O B454804 2-AMINO-4-(2,4-DICHLOROPHENYL)-8-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

2-AMINO-4-(2,4-DICHLOROPHENYL)-8-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

Cat. No.: B454804
M. Wt: 478.2g/mol
InChI Key: QLLPKSDLBNFQPY-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-(2,4-DICHLOROPHENYL)-8-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chromene core, which is a bicyclic structure fused with a benzene ring, and is substituted with amino, dichlorophenyl, and cyanide groups. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

The synthesis of 2-AMINO-4-(2,4-DICHLOROPHENYL)-8-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dichlorobenzaldehyde with a suitable chromene precursor under basic conditions, followed by the introduction of the amino and cyanide groups through nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The chromene core can be oxidized to form quinone derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dichlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. Major products formed from these reactions include quinones, amines, and substituted chromenes.

Scientific Research Applications

2-AMINO-4-(2,4-DICHLOROPHENYL)-8-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. For example, its potential as a tyrosine kinase receptor inhibitor suggests that it may bind to the active site of the enzyme, preventing the phosphorylation of tyrosine residues and thereby inhibiting signal transduction pathways involved in cell proliferation and survival . The presence of the dichlorophenyl and cyanide groups enhances its binding affinity and specificity towards these molecular targets.

Comparison with Similar Compounds

Similar compounds include other chromene derivatives and dichlorophenyl-substituted molecules. For instance:

Properties

Molecular Formula

C23H16Cl4N2O

Molecular Weight

478.2g/mol

IUPAC Name

(8E)-2-amino-4-(2,4-dichlorophenyl)-8-[(2,4-dichlorophenyl)methylidene]-4,5,6,7-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C23H16Cl4N2O/c24-14-5-4-12(19(26)9-14)8-13-2-1-3-17-21(16-7-6-15(25)10-20(16)27)18(11-28)23(29)30-22(13)17/h4-10,21H,1-3,29H2/b13-8+

InChI Key

QLLPKSDLBNFQPY-MDWZMJQESA-N

SMILES

C1CC(=CC2=C(C=C(C=C2)Cl)Cl)C3=C(C1)C(C(=C(O3)N)C#N)C4=C(C=C(C=C4)Cl)Cl

Isomeric SMILES

C1C/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C3=C(C1)C(C(=C(O3)N)C#N)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1CC(=CC2=C(C=C(C=C2)Cl)Cl)C3=C(C1)C(C(=C(O3)N)C#N)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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